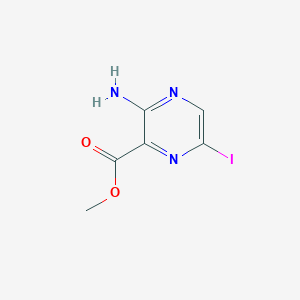

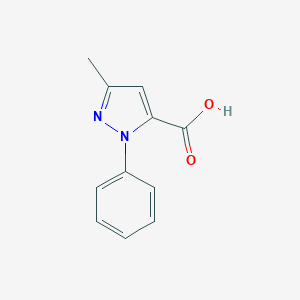

Methyl 3-amino-6-iodopyrazine-2-carboxylate

概要

説明

Synthesis Analysis

The synthesis of nitrogen-containing iodo-heteroaromatics, including derivatives related to methyl 3-amino-6-iodopyrazine-2-carboxylate, can be achieved through palladium-catalyzed aminocarbonylation reactions. These reactions utilize primary and secondary amines, including amino acid methyl esters, as nucleophiles, allowing for the synthesis of N-substituted nicotinamides and other derivatives of potential biological importance. The use of 2-iodopyridine, 3-iodopyridine, and iodopyrazine as substrates demonstrates the versatility and efficiency of this synthetic approach in accessing a variety of functionalized heteroaromatic compounds (Takács et al., 2007).

Molecular Structure Analysis

The crystal structure and molecular analysis of 3-aminopyrazine-2-carboxylic acid, closely related to the compound of interest, reveal an extensive network of intra- and intermolecular hydrogen bonds. These hydrogen bonds are critical in stabilizing the molecular structure, highlighting the importance of the carboxylic and amino groups in dictating the compound's overall stability and reactivity. The planar nature of the molecules and their stacking along certain crystallographic directions indicate potential pi-pi interactions, which could be relevant in the context of molecular recognition and binding phenomena (Dobson & Gerkin, 1996).

Chemical Reactions and Properties

Methyl 3-amino-6-iodopyrazine-2-carboxylate can undergo various chemical reactions, including homolytic acylation and electrophilic substitution, owing to its functional groups and reactive sites. For instance, the homolytic acylation of related compounds has been demonstrated to produce acylated derivatives, showcasing the reactivity of the amino and carboxylate groups under specific conditions. This reactivity is essential for further functionalization and the synthesis of more complex molecules (Sato & Kadota, 1992).

科学的研究の応用

Aminocarbonylation of Iodo-Heteroaromatics :

- Palladium-catalyzed aminocarbonylation of iodopyrazine, including Methyl 3-amino-6-iodopyrazine-2-carboxylate, is used to synthesize N-substituted nicotinamides and 3-pyridyl-glyoxylamides, potentially significant in biological applications (Takács et al., 2007).

Synthesis of Pyrazinone Derivatives :

- Methyl 3-amino-2-pyrazinecarboxylate is a key intermediate in synthesizing 3-aroylaminopyrazin-2-carboxylates, which can be converted into various useful pyrazinone derivatives (Wamhoff & Kroth, 1994).

Pteridine Synthesis :

- 3-Aminopyrazine-2-carboxamide, closely related to Methyl 3-amino-6-iodopyrazine-2-carboxylate, is utilized in the synthesis of 3,4-dihydropteridines and subsequent oxidation to pteridines (Albert & Ohta, 1970).

Synthesis of Pyrazine C-Nucleosides :

- Methyl 3-amino-6-iodopyrazine-2-carboxylate is involved in the first synthesis of 2′-deoxy pyrazine C-nucleosides, demonstrating the utility of a convergent approach for synthesizing pyrazine C-nucleosides (Walker et al., 1997).

Synthesis of Guanine Analogue :

- The compound is used in the synthesis of 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a guanine analogue, though this derivative did not show the expected antiviral activity (Ehler et al., 1977).

Electrocatalytic Carboxylation Studies :

- 2-Amino-5-bromopyridine's electrocatalytic carboxylation with CO2 in an ionic liquid to form 6-aminonicotinic acid indicates the potential for similar reactions with related compounds like Methyl 3-amino-6-iodopyrazine-2-carboxylate (Feng et al., 2010).

Safety and Hazards

Methyl 3-amino-6-iodopyrazine-2-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

特性

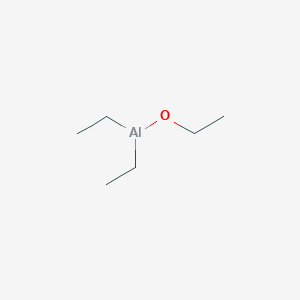

IUPAC Name |

methyl 3-amino-6-iodopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN3O2/c1-12-6(11)4-5(8)9-2-3(7)10-4/h2H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLARAKNPMCCKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC(=CN=C1N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454772 | |

| Record name | Methyl 3-amino-6-iodopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-6-iodopyrazine-2-carboxylate | |

CAS RN |

1458-16-8 | |

| Record name | Methyl 3-amino-6-iodopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Methyl 3-amino-6-iodopyrazine-2-carboxylate in the synthesis of pyrazine C-nucleosides?

A1: Methyl 3-amino-6-iodopyrazine-2-carboxylate serves as a crucial starting material in the synthesis of a novel pyrazine C-nucleoside, Methyl 3-amino-6-(2-deoxy-β-D-ribofuranosyl)pyrazine-2-carboxylate []. This compound undergoes a palladium-catalyzed cross-coupling reaction with 1,4-anhydro-3,5-O-bis[(tert-butyl)dimethylsilyl]-2-deoxy-D-erythro-pent-1-enitol, followed by deprotection and stereospecific reduction, ultimately yielding the desired C-nucleoside. This synthetic strategy highlights the compound's utility as a building block for accessing novel pyrazine C-nucleoside analogs with potential biological activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S)-2-Hydroxy-3-phenylmethoxypropyl] hexadecanoate](/img/structure/B75386.png)

![Tricyclo[4.2.0.0(2,5)]octa-3,7-diene, 1,2,3,4,5,6,7,8-octamethyl-](/img/structure/B75411.png)